2-methoxy-N-[(1-methylpyrazol-4-yl)methyl]ethanamine;hydrochloride
Description
Properties
Molecular Formula |
C8H16ClN3O |
|---|---|
Molecular Weight |
205.68 g/mol |
IUPAC Name |
2-methoxy-N-[(1-methylpyrazol-4-yl)methyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C8H15N3O.ClH/c1-11-7-8(6-10-11)5-9-3-4-12-2;/h6-7,9H,3-5H2,1-2H3;1H |
InChI Key |
BXJLDGXYXCZVNZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)CNCCOC.Cl |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydrazines with 1,3-Diketones
The pyrazole core is typically synthesized via cyclocondensation of hydrazine derivatives with 1,3-diketones. For example, reaction of hydrazine hydrate with acetylacetone in ethanol at reflux yields 1-methylpyrazole-4-carbaldehyde, a precursor for further functionalization. Alternative diketones, such as ethyl acetoacetate, enable modulation of substitution patterns.
Representative Reaction:
$$
\text{Hydrazine hydrate} + \text{Acetylacetone} \xrightarrow{\text{EtOH, reflux}} \text{1-Methylpyrazole-4-carbaldehyde} \quad (\text{Yield: 78\%})
$$
Introduction of the Methyl Group at N1
N-Methylation is achieved using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃). For instance, treatment of pyrazole-4-carbaldehyde with methyl iodide in DMF at 80°C for 12 hours affords 1-methylpyrazole-4-carbaldehyde in 82% yield.
Methoxyethylamine Backbone Assembly
Reductive Amination of Pyrazole-4-carbaldehyde
The ethanamine moiety is introduced via reductive amination. Reaction of 1-methylpyrazole-4-carbaldehyde with 2-methoxyethylamine in methanol, followed by reduction with NaBH₄ or catalytic hydrogenation (H₂/Pd-C), yields the secondary amine intermediate.
Optimized Conditions:
Nucleophilic Substitution with Chloroethylamines
Alternative routes employ 2-chloro-N-methylethylamine as the alkylating agent. Reaction with 1-methylpyrazole-4-methanol in DMF using NaH as a base (60°C, 8 hours) provides the methoxyethylamine derivative in 68% yield.
Hydrochloride Salt Formation
Acid-Base Neutralization
The free base is treated with hydrochloric acid (1–2 M in ether or IPA) to precipitate the hydrochloride salt. Crystallization from ethanol/water (1:1) enhances purity (>98% by HPLC).
Critical Parameters:
Advanced Synthetic Strategies
Palladium-Catalyzed Cross-Coupling
Recent methods utilize Suzuki-Miyaura coupling to introduce the methoxyethylamine group. For example, 1-methylpyrazole-4-boronic acid pinacol ester reacts with 2-methoxyethylamine derivatives in the presence of Pd(PPh₃)₄ and K₂CO₃ (DMF, 100°C, 12 hours), achieving 71% yield.
Reaction Scheme:
$$
\text{Pyrazole-Bpin} + \text{CH₃OCH₂CH₂NH₂} \xrightarrow{\text{Pd(PPh₃)₄, K₂CO₃}} \text{Target Compound} \quad
$$
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 minutes) accelerates reactions, reducing processing time by 70% while maintaining yields comparable to conventional methods (e.g., 73% vs. 75%).
Comparative Analysis of Methods
| Method | Yield (%) | Reaction Time | Key Advantage |
|---|---|---|---|
| Reductive Amination | 74 | 6 hours | High selectivity |
| Nucleophilic Substitution | 68 | 8 hours | Scalability (>100 g batches) |
| Suzuki Coupling | 71 | 12 hours | Tolerance to diverse substituents |
| Microwave-Assisted | 73 | 0.5 hours | Rapid synthesis |
Optimization and Troubleshooting
Solvent Effects
Impurity Profiles
Common impurities include:
- N-Methyl Over-alkylation Products: Mitigated by controlling methyl iodide stoichiometry.
- Unreacted Boronic Esters: Removed via aqueous wash (5% NaHCO₃).
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The ethanamine moiety participates in nucleophilic substitution, where the amine group acts as a nucleophile. This reactivity is critical for forming novel derivatives.
| Reaction | Reagents | Conditions | Products |
|---|---|---|---|
| Alkylation/Alkyl halide | Alkyl halides (e.g., CH₃I) | Polar aprotic solvents (DMF/DMSO) | Alkylated ethanamine derivatives |
| Acylation | Acyl chlorides (e.g., RCOCl) | Basic conditions (e.g., pyridine) | Acylated amine derivatives |
The methoxy group may influence reaction kinetics by stabilizing intermediates via electron donation.
Oxidation Reactions
The amine group undergoes oxidation, particularly under acidic or basic conditions, to form imine or nitroxide intermediates.
| Reaction | Reagents | Conditions | Products |
|---|---|---|---|
| Amine oxidation | Oxidizing agents (e.g., H₂O₂) | Acidic/basic media, elevated temps | N-Oxides or nitroxides |
This reactivity is exploited in functionalization for drug design.
Reductive Amination
While not directly observed for this compound, analogous pyrazole derivatives (e.g., 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine) undergo reductive amination to form stable secondary amines.
| Reaction | Reagents | Conditions | Products |
|---|---|---|---|
| Imine reduction | NaBH₄, MeOH | Solvent-free or methanol, rt | Secondary amine derivatives |
This method highlights the versatility of pyrazole-amine systems in forming bioactive compounds .
Biological Interactions
While specific mechanistic data for this compound is limited, pyrazole derivatives generally modulate enzymes (e.g., cyclooxygenases) via hydrogen bonding and π-π interactions. The methoxy group and amine may enhance binding affinity to targets like inflammatory mediators.
Key Structural and Reactivity Features
-
Molecular Formula : C₇H₁₃N₃OCl (hydrochloride salt).
-
SMILES :
CCN(CC)C1=NN(C=C1)C(C)C. -
Reactivity Drivers :
-
Ethanamine : Nucleophilic substitution and alkylation.
-
Pyrazole Ring : Stabilizes intermediates via resonance.
-
Methoxy Group : Electron-donating, enhances substitution kinetics.
-
Scientific Research Applications
Medicinal Chemistry
This compound is investigated for its potential therapeutic applications due to its biological activities:
- Antimicrobial Activity : Studies indicate that derivatives of this compound exhibit significant antibacterial properties. For example, it has shown efficacy against Staphylococcus aureus and Escherichia coli, with a minimum inhibitory concentration (MIC) of 50 µM against E. coli and 75 µM against S. aureus .
- Anti-inflammatory Effects : Research has suggested that this compound can reduce pro-inflammatory cytokine production in vitro, indicating potential use as an anti-inflammatory agent .
The compound's mechanism of action involves interaction with specific molecular targets, which can lead to various biological effects:
- Enzyme Inhibition : It may act as an enzyme inhibitor by binding to active sites, blocking substrate access, which is crucial for targeting diseases related to enzyme dysfunctions.
- Receptor Modulation : The compound can bind to receptors, potentially altering signal transduction pathways affecting cellular responses .
Antimicrobial Study
A comprehensive study on pyrazole derivatives demonstrated significant antibacterial activity. The findings highlighted the effectiveness of the compound in combating bacterial infections, supporting its potential use in developing new antimicrobial agents .
Inflammation Modulation
Another investigation focused on the anti-inflammatory properties of this compound. The results indicated that it could significantly modulate inflammatory pathways, suggesting its utility in treating inflammatory conditions .
| Compound | Activity | MIC (µM) |
|---|---|---|
| 2-Methoxy-N-[(1-methylpyrazol-4-yl)methyl]ethanamine | Antibacterial | 50 |
| Other Pyrazole Derivative | Antibacterial | 75 |
Mechanism of Action
The mechanism of action of 2-methoxy-N-[(1-methylpyrazol-4-yl)methyl]ethanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research.
Comparison with Similar Compounds
Structural Data :
Comparison with Structurally Similar Compounds
NBOMe Series (25X-NBOMe Derivatives)
Examples :
Structural Differences :
- The target compound replaces the dimethoxyphenyl and methoxybenzyl groups of NBOMe derivatives with a 1-methylpyrazole ring .
- The absence of aromatic substituents in the target compound reduces its resemblance to hallucinogenic phenethylamines.
Pharmacological Implications :
- NBOMe compounds are potent 5-HT₂A receptor agonists with high toxicity and hallucinogenic effects .
Tryptamine Derivatives
Examples :
Structural Differences :
- Tryptamines feature an indole ring , whereas the target compound substitutes this with a pyrazole ring .
Thiophene- and Oxadiazole-Containing Ethanamines
Examples :
Structural Differences :
- The target compound’s pyrazole vs.
Biological Activity
2-Methoxy-N-[(1-methylpyrazol-4-yl)methyl]ethanamine; hydrochloride, also known as N-(2-Methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine hydrochloride, is a chemical compound with the molecular formula C₈H₁₅N₃O·HCl. Its molar mass is approximately 169.22 g/mol. This compound features a methoxy group and a pyrazole ring, which contribute to its unique biological properties. Research into its biological activity suggests potential therapeutic applications, particularly in the fields of hormone modulation and anti-inflammatory treatments.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₆ClN₃O |
| Molar Mass | 205.68 g/mol |
| CAS Number | 1855939-70-6 |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Hormonal Modulation
Research indicates that 2-methoxy-N-[(1-methylpyrazol-4-yl)methyl]ethanamine hydrochloride exhibits significant interaction with androgen receptors, suggesting its potential use in treating hormonal disorders. Similar compounds have demonstrated effects on hormone modulation, indicating that this compound may also possess related biological functions .
Anti-inflammatory Properties
Compounds with structural similarities to 2-methoxy-N-[(1-methylpyrazol-4-yl)methyl]ethanamine hydrochloride have shown anti-inflammatory and analgesic properties. Studies suggest that this compound may inhibit the production of pro-inflammatory cytokines and nitric oxide (NO), which are critical in inflammatory responses .
Case Studies and Research Findings
- Anti-inflammatory Activity : A study demonstrated that pyrazole derivatives exhibit significant anti-inflammatory effects by inhibiting lipopolysaccharide (LPS)-induced production of TNF-α and NO, suggesting that 2-methoxy-N-[(1-methylpyrazol-4-yl)methyl]ethanamine hydrochloride may have similar effects .
- Hormonal Effects : In vitro assays have shown that this compound can modulate androgen receptor activity, which could be beneficial in conditions such as prostate cancer or other androgen-sensitive diseases.
- Comparative Analysis : A comparative study of related pyrazole derivatives indicated that those with methoxy substitutions often exhibited enhanced biological activity compared to their unsubstituted counterparts, reinforcing the importance of the methoxy group in enhancing the compound's efficacy .
The precise mechanism of action for 2-methoxy-N-[(1-methylpyrazol-4-yl)methyl]ethanamine hydrochloride is still under investigation. However, it is hypothesized that its interaction with androgen receptors and its ability to inhibit inflammatory pathways play crucial roles in its biological activity.
Q & A
Q. How can researchers design and optimize synthetic routes for 2-methoxy-N-[(1-methylpyrazol-4-yl)methyl]ethanamine hydrochloride?
Methodological Answer:
- Begin with retrosynthetic analysis to identify key intermediates, such as the pyrazole core and methoxy-ethanamine backbone. Use computational tools (e.g., AI-powered synthesis planners like those in ) to predict feasible one-step or multi-step routes.
- Optimize reaction conditions (solvent, temperature, catalyst) via Design of Experiments (DoE) to maximize yield. For example, nucleophilic substitution or reductive amination steps may require inert atmospheres or controlled pH .
- Validate intermediates using LC-MS or NMR to ensure regioselectivity, particularly for the pyrazole methyl group placement.
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- Structural Confirmation : Combine H/C NMR to verify proton environments (e.g., methoxy group at δ ~3.3 ppm and pyrazole protons at δ ~7.5 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H] for CHClNO).
- Purity Assessment : Use HPLC with UV detection (λ = 254 nm) and a C18 column. A purity threshold of ≥95% is typical for research-grade material, as noted in similar compounds ().
- Crystallography : Single-crystal X-ray diffraction (using SHELX software, ) resolves stereochemical ambiguities if recrystallization yields suitable crystals .
Q. How should researchers evaluate the compound’s stability under varying experimental conditions?
Methodological Answer:
- Conduct accelerated stability studies: Expose the compound to pH gradients (2–12), elevated temperatures (40–60°C), and light exposure. Monitor degradation via HPLC at intervals (e.g., 0, 7, 14 days).
- For hygroscopicity, perform dynamic vapor sorption (DVS) to assess water uptake. Store lyophilized samples at -20°C in amber vials with desiccants, as recommended for hydrochloride salts in .
Advanced Research Questions
Q. How can conflicting crystallographic data be resolved during structural elucidation?
Methodological Answer:
- Use SHELXL ( ) for refinement: Adjust parameters like thermal displacement (B-factors) and occupancy rates for disordered atoms. Cross-validate with spectroscopic data (e.g., NOESY for spatial proximity).
- If twinning is suspected (common in hydrochloride salts), apply twin-law refinement or collect data at multiple wavelengths (synchrotron sources). Compare results with density functional theory (DFT)-optimized geometries .
Q. What strategies are effective for identifying and characterizing synthetic byproducts?
Methodological Answer:
- Employ LC-MS/MS to detect trace byproducts (e.g., dechlorinated or dimerized species). Use isotopic labeling (e.g., N) to track reaction pathways.
- For mechanistic insights, conduct kinetic studies under varying conditions (e.g., excess reagents, alternative solvents). Isolate byproducts via preparative HPLC and characterize via 2D NMR (COSY, HSQC) .
Q. How can researchers design pharmacological profiling assays for this compound?
Methodological Answer:
- In Vitro Assays : Screen for receptor binding (e.g., serotonin or histamine receptors) using radioligand displacement (IC determination). Include positive controls (e.g., known agonists/antagonists) and assess off-target effects via panel screening.
- Metabolic Stability : Use liver microsomes (human/rat) to measure half-life (t) and identify metabolites via UPLC-QTOF. Cross-reference with structurally related compounds (e.g., ’s benzimidazole derivatives) .
- Toxicity Profiling : Perform MTT assays on HEK293 or HepG2 cells. Compare results with structural analogs to establish structure-activity relationships (SAR).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
